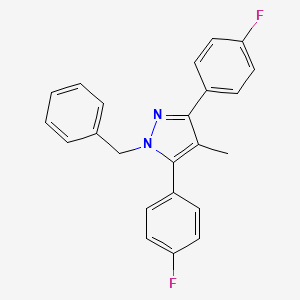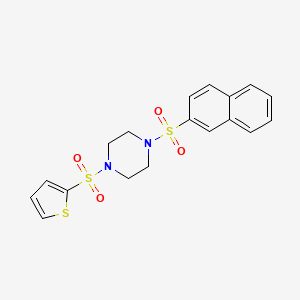![molecular formula C27H28N2O2S B10928536 (2E)-3-{4-methoxy-3-[(pyridin-2-ylsulfanyl)methyl]phenyl}-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one](/img/structure/B10928536.png)
(2E)-3-{4-methoxy-3-[(pyridin-2-ylsulfanyl)methyl]phenyl}-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-{4-METHOXY-3-[(2-PYRIDYLSULFANYL)METHYL]PHENYL}-1-(4-PIPERIDINOPHENYL)-2-PROPEN-1-ONE is a complex organic compound that features a combination of methoxy, pyridylsulfanyl, and piperidinophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-{4-METHOXY-3-[(2-PYRIDYLSULFANYL)METHYL]PHENYL}-1-(4-PIPERIDINOPHENYL)-2-PROPEN-1-ONE typically involves multi-step organic reactions. One common approach is to start with the appropriate substituted benzaldehyde and perform a series of reactions including condensation, reduction, and substitution reactions. The reaction conditions often involve the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. The purification of the final product is typically achieved through techniques such as recrystallization, chromatography, or distillation.
Chemical Reactions Analysis
Types of Reactions
(E)-3-{4-METHOXY-3-[(2-PYRIDYLSULFANYL)METHYL]PHENYL}-1-(4-PIPERIDINOPHENYL)-2-PROPEN-1-ONE can undergo various types of chemical reactions including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The pyridylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to optimize the reaction efficiency.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde, while reduction of the carbonyl group can produce the corresponding alcohol.
Scientific Research Applications
(E)-3-{4-METHOXY-3-[(2-PYRIDYLSULFANYL)METHYL]PHENYL}-1-(4-PIPERIDINOPHENYL)-2-PROPEN-1-ONE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Industry: The compound can be utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-3-{4-METHOXY-3-[(2-PYRIDYLSULFANYL)METHYL]PHENYL}-1-(4-PIPERIDINOPHENYL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets. The methoxy and pyridylsulfanyl groups can interact with enzymes or receptors, modulating their activity. The compound may also participate in signaling pathways, affecting cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
- **(E)-3-{4-METHOXY-3-[(2-PYRIDYLSULFANYL)METHYL]PHENYL}-1-(4-PIPERIDINOPHENYL)-2-PROPEN-1-ONE
- **(E)-3-{4-METHOXY-3-[(2-PYRIDYLSULFANYL)METHYL]PHENYL}-1-(4-PIPERIDINOPHENYL)-2-PROPEN-1-ONE
Uniqueness
The uniqueness of (E)-3-{4-METHOXY-3-[(2-PYRIDYLSULFANYL)METHYL]PHENYL}-1-(4-PIPERIDINOPHENYL)-2-PROPEN-1-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C27H28N2O2S |
|---|---|
Molecular Weight |
444.6 g/mol |
IUPAC Name |
(E)-3-[4-methoxy-3-(pyridin-2-ylsulfanylmethyl)phenyl]-1-(4-piperidin-1-ylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C27H28N2O2S/c1-31-26-15-9-21(19-23(26)20-32-27-7-3-4-16-28-27)8-14-25(30)22-10-12-24(13-11-22)29-17-5-2-6-18-29/h3-4,7-16,19H,2,5-6,17-18,20H2,1H3/b14-8+ |
InChI Key |
CYSLGLDJAFWMBY-RIYZIHGNSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)N3CCCCC3)CSC4=CC=CC=N4 |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=CC=C(C=C2)N3CCCCC3)CSC4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2,3-dimethyl-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide](/img/structure/B10928474.png)
![N-[1-(2,4-dimethylphenyl)propyl]-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10928483.png)
![3-methyl-N-(1-methyl-1H-pyrazol-3-yl)-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10928484.png)
![N-[1-(4-bromobenzyl)-1H-pyrazol-3-yl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10928489.png)
![methyl 2-({[6-cyclopropyl-3-(4-methoxyphenyl)[1,2]oxazolo[5,4-b]pyridin-4-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B10928491.png)
![(1Z)-2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N'-{[(2-methylquinolin-4-yl)carbonyl]oxy}ethanimidamide](/img/structure/B10928496.png)
![(2Z)-3-ethyl-2-{[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]imino}-1,3-thiazolidin-4-one](/img/structure/B10928500.png)
![N-[(1Z)-3-(3,4-dihydroisoquinolin-2(1H)-yl)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B10928510.png)
![1-Methyl-N'-{1-[2,4,6-trioxo-1,3-thiazinan-5-ylidene]ethyl}pyrazole-4-carbohydrazide](/img/structure/B10928512.png)
![1-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]pyrrolidine-2,5-dione](/img/structure/B10928515.png)

![(6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl)[7-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl]methanone](/img/structure/B10928533.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(E)-{3,5-dibromo-4-[(3-methylbenzyl)oxy]phenyl}methylidene]acetohydrazide](/img/structure/B10928543.png)
